

A Technical Guide to Deuterated Palmitoyl Serinol: Physical, Chemical, and Biological Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Palmitoyl serinol-d5

Cat. No.: B15618396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of deuterated Palmitoyl serinol. While specific experimental data for deuterated Palmitoyl serinol is not extensively available in public literature, this document extrapolates its expected properties based on the known characteristics of Palmitoyl serinol and the well-understood effects of deuterium substitution in lipids. This guide also outlines detailed experimental protocols for the synthesis and characterization of deuterated Palmitoyl serinol and visualizes its key signaling pathways and experimental workflows.

Introduction

Palmitoyl serinol, an N-acylated serinol, is a bioactive lipid that has garnered significant interest in biomedical research. It is recognized as a structural analog of ceramide and an endocannabinoid-like molecule, playing roles in apoptosis and epidermal barrier function.^{[1][2]} Deuteration, the selective replacement of hydrogen atoms with deuterium, is a powerful tool in lipid research.^[3] Deuterated lipids serve as tracers in metabolic studies, internal standards for mass spectrometry, and probes in biophysical studies of cell membranes.^{[4][5][6]} This guide focuses on the anticipated characteristics of deuterated Palmitoyl serinol, providing a foundational resource for its application in research and drug development.

Physicochemical Characteristics

The introduction of deuterium into the Palmitoyl serinol molecule is expected to primarily influence its mass-dependent properties, with minor effects on its chemical reactivity and physical behavior. The most common form of deuteration for such a lipid would involve the palmitoyl chain, for instance, using perdeuterated palmitic acid (Palmitic acid-d31) as a precursor.

Inferred Physical and Chemical Properties of Deuterated Palmitoyl Serinol

The following table summarizes the known properties of Palmitoyl serinol and the inferred properties of its deuterated analog, Palmitoyl-d31 serinol.

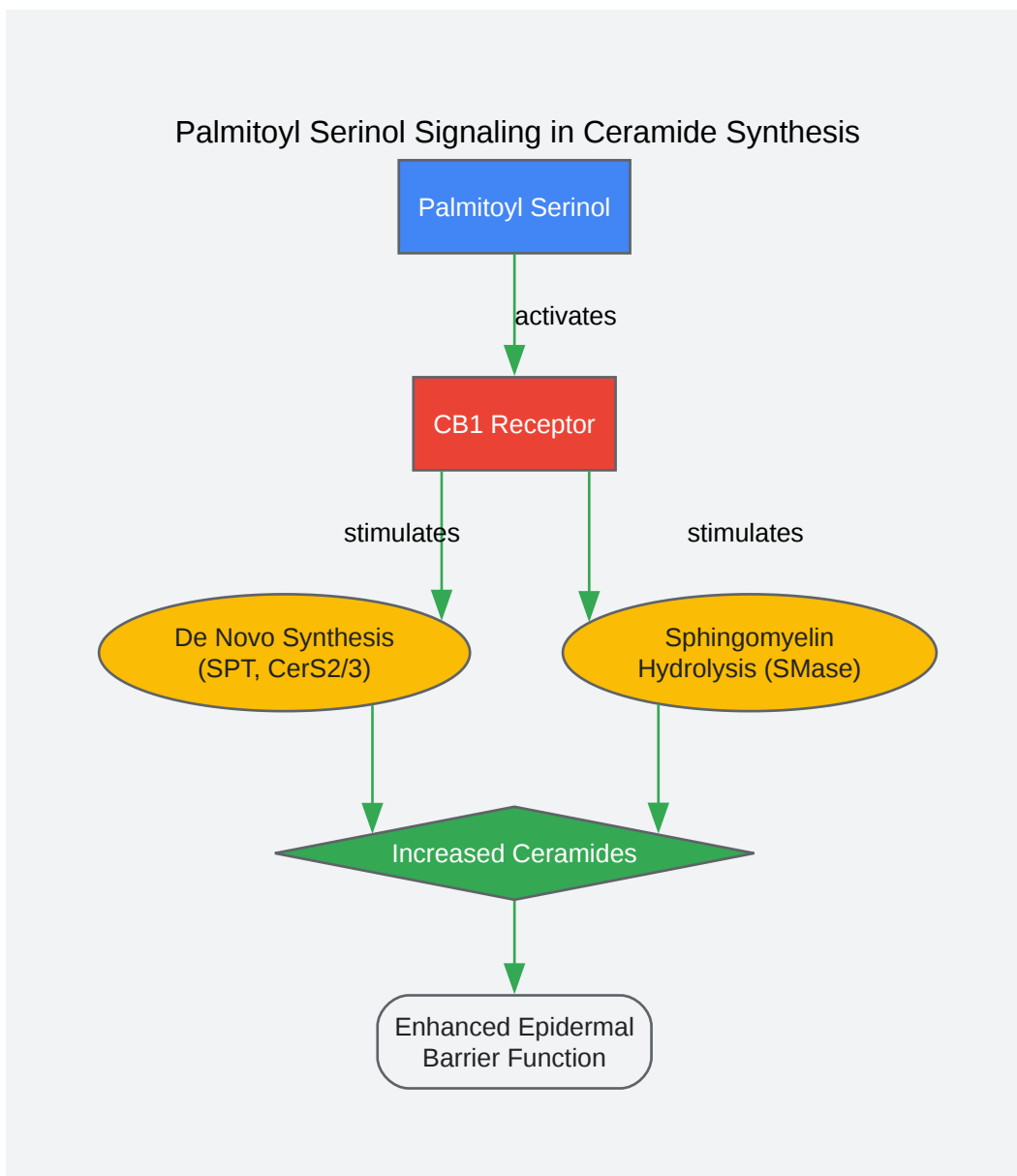
Property	Palmitoyl Serinol	Deuterated Palmitoyl Serinol (Inferred)	Data Source/Justification
Molecular Formula	C ₁₉ H ₃₉ NO ₃	C ₁₉ H ₈ D ₃₁ NO ₃	Inferred from deuteration of the palmitoyl chain
Molecular Weight	~329.5 g/mol	~360.7 g/mol	PubChem/Calculated based on 31 deuterium atoms
Appearance	White to off-white crystalline powder	Expected to be a white to off-white crystalline powder	Based on non-deuterated form
Solubility	Slightly soluble in dimethylformamide	Expected to have similar solubility	Based on non-deuterated form
Melting Point	Not specified, but serinol melts at 52-56°C	May be slightly altered due to changes in intermolecular forces	General effect of deuteration
Mass Spectrometry	[M+H] ⁺ at m/z ~330.3	[M+H] ⁺ at m/z ~361.5	Expected mass shift of +31 Da
¹ H NMR Spectrum	Complex spectrum with signals for aliphatic and hydroxyl protons	Simplified spectrum with significant reduction in aliphatic proton signals	Deuterons are not observed in ¹ H NMR
² H NMR Spectrum	No signal	Characteristic Pake doublet pattern for deuterated acyl chains in a lipid bilayer	Key technique for studying deuterated lipids
IR/Raman Spectrum	C-H stretching vibrations around 2850-2960 cm ⁻¹	Appearance of C-D stretching vibrations around 2100-2200 cm ⁻¹	Isotopic shift to lower wavenumber

Biological Activity and Signaling Pathways

Palmitoyl serinol is known to exert its biological effects through multiple signaling pathways. Deuteration is not expected to significantly alter these pathways, but deuterated analogs are invaluable for tracing the molecule's metabolic fate and mechanism of action.

Ceramide Synthesis and Epidermal Barrier Function

N-Palmitoyl serinol has been shown to stimulate the production of ceramides, which are crucial lipids for maintaining the skin's permeability barrier.^{[7][8]} This stimulation occurs through a Cannabinoid Receptor 1 (CB1)-dependent mechanism.^{[7][9][10]} Palmitoyl serinol upregulates both de novo ceramide synthesis and the sphingomyelin hydrolysis pathway.^[9]

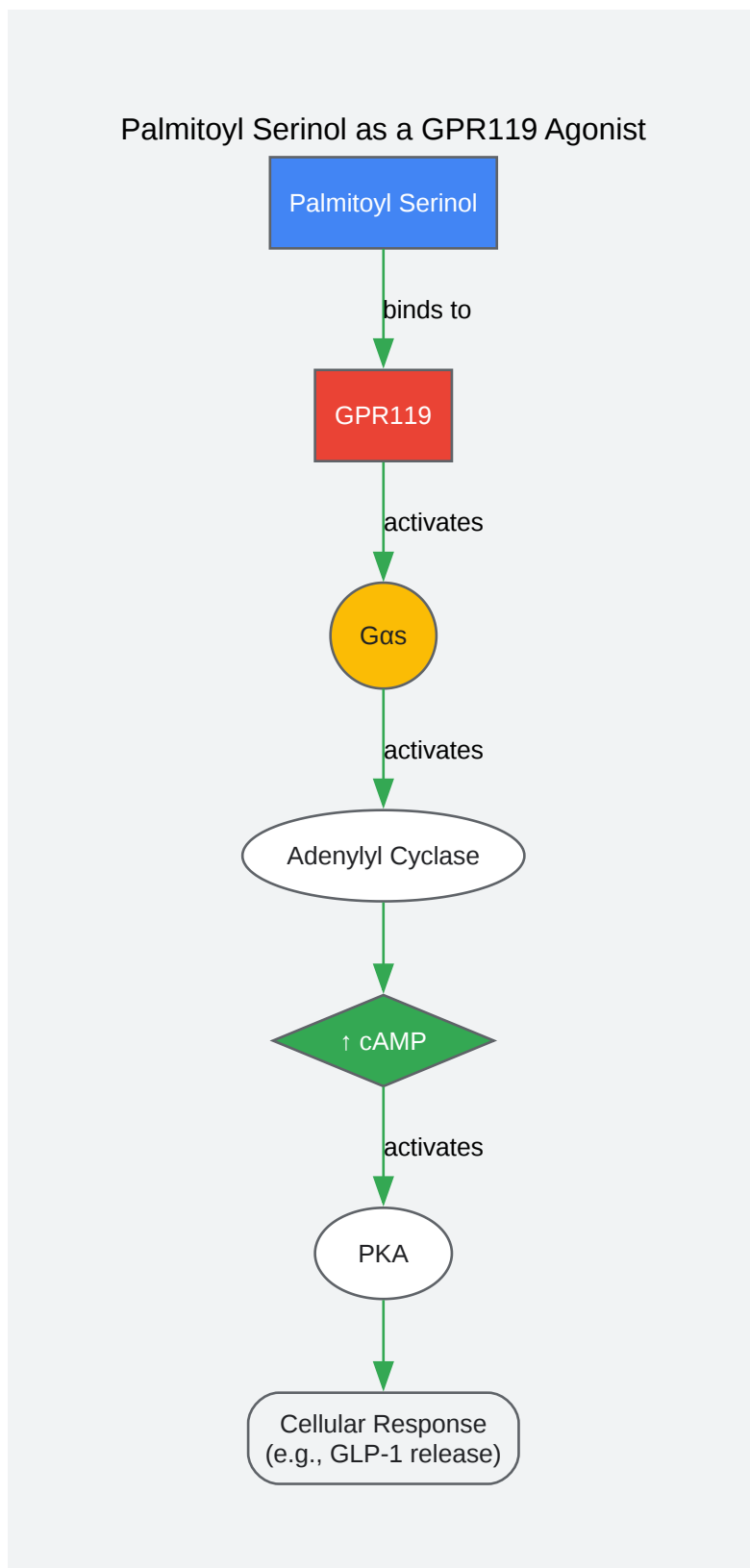


[Click to download full resolution via product page](#)

Caption: Palmitoyl serinol signaling pathway for ceramide synthesis.

GPR119 Agonism

N-acyl amides, including Palmitoyl serinol, have been identified as ligands for G-protein coupled receptors (GPCRs). Specifically, Palmitoyl serinol can act as an agonist for GPR119, which is involved in glucose homeostasis.[11][12] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) and can stimulate the release of incretins like glucagon-like peptide-1 (GLP-1).[13][14]



[Click to download full resolution via product page](#)

Caption: GPR119 signaling pathway activated by Palmitoyl serinol.

Induction of Apoptosis

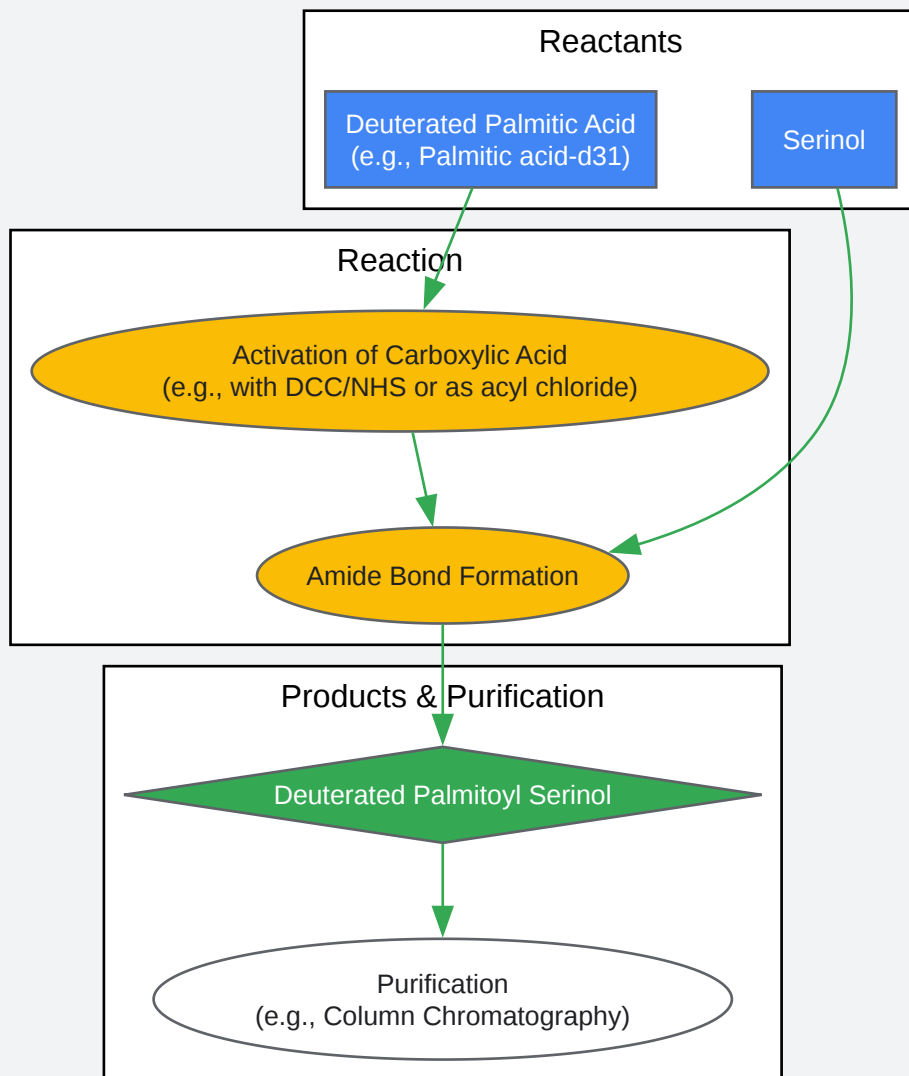
As a ceramide mimic, N-palmitoylated serinol can induce apoptosis in certain cancer cells, such as neuroblastoma cells.^[1] This effect is at least partially mediated by the activation of protein kinase C zeta (PKC ζ).^[1]

Experimental Protocols

Proposed Synthesis of Deuterated Palmitoyl Serinol

The synthesis of deuterated Palmitoyl serinol can be achieved through the N-acylation of serinol with a deuterated palmitic acid derivative.

Proposed Synthesis of Deuterated Palmitoyl Serinol



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydrogen-deuterium exchange mass spectrometry of membrane proteins in lipid nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Deuterated Palmitoyl Serinol: Physical, Chemical, and Biological Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618396#physical-and-chemical-characteristics-of-deuterated-palmitoyl-serinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com